molecular formula C13H8Cl2F2S B7995806 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995806
M. Wt: 305.2 g/mol
InChI Key: NIHOSXURPWHGLU-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds known as halogenated benzenes. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-fluorobenzene with 3-chloro-4-fluorobenzenethiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfanylmethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Products with different nucleophiles replacing the halogen atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated compounds or reduced sulfanylmethyl derivatives.

Scientific Research Applications

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms and the sulfanylmethyl group can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-fluorobenzene: A simpler halogenated benzene with only chlorine and fluorine atoms attached to the benzene ring.

    3-Chloro-4-fluorobenzenethiol: Contains a thiol group instead of a sulfanylmethyl group.

    4-Chlorobenzotrifluoride: Another halogenated benzene with a trifluoromethyl group.

Uniqueness

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms along with a sulfanylmethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-1-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2S/c14-11-5-9(16)2-1-8(11)7-18-10-3-4-13(17)12(15)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOSXURPWHGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CSC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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